molecular formula C11H16ClN B599802 Benzyl-cyclobutyl-amine hydrochloride CAS No. 120218-46-4

Benzyl-cyclobutyl-amine hydrochloride

Cat. No.: B599802
CAS No.: 120218-46-4
M. Wt: 197.706
InChI Key: WWHWFPCTEMNQNY-UHFFFAOYSA-N
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Description

Benzyl-cyclobutyl-amine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.706. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzyl-cyclobutyl-amine HCl, also known as Benzyl-cyclobutyl-amine hydrochloride or N-BENZYLCYCLOBUTANAMINE HYDROCHLORIDE, is a type of compound that belongs to the class of organic compounds known as phenylmethylamines Similar compounds, such as benzylamine, have been reported to interact with enzymes like trypsin-1 and trypsin-2 .

Mode of Action

Amines, in general, are known to react with nitrous acid, leading to various outcomes depending on the type of amine . For instance, primary amines react with nitrous acid to produce nitrogen gas, secondary amines form an insoluble oil (N-Nitrosamine), and tertiary amines result in a clear solution (Ammonium Salt Formation) .

Biochemical Pathways

For example, they are involved in the synthesis of amino acids, which are the building blocks of proteins . Additionally, amines can undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as fentanyl analogs, involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Result of Action

The reaction of amines with nitrous acid can lead to various outcomes, including the evolution of nitrogen gas, formation of an insoluble oil (n-nitrosamine), or a clear solution (ammonium salt formation), depending on the type of amine .

Action Environment

The action, efficacy, and stability of Benzyl-cyclobutyl-amine HCl can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is commonly used in the synthesis of organoboron reagents, is known to be influenced by the nature of the organoboron reagent and the reaction conditions . .

Properties

IUPAC Name

N-benzylcyclobutanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-12-11-7-4-8-11;/h1-3,5-6,11-12H,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHWFPCTEMNQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674186
Record name N-Benzylcyclobutanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120218-46-4
Record name Benzenemethanamine, N-cyclobutyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120218-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylcyclobutanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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